1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
1-Benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a polycyclic heteroaromatic compound characterized by a fused pyrido-pyrrolo-pyrimidinone core. The structure features a benzyl group at the 1-position, a methyl group at the 7-position, and a pyrrolidine-1-carbonyl moiety at the 2-position.
The pyrrolidine-1-carbonyl substituent at the 2-position distinguishes it from related derivatives, as this group may enhance solubility or influence binding interactions in biological systems compared to other carboxamide-linked analogs.
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-9-10-20-24-21-18(22(28)27(20)14-16)13-19(23(29)25-11-5-6-12-25)26(21)15-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFXMXPESKIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCC5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors. This compound has potent activities against FGFR1, 2, and 3.
Mode of Action
The compound 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition results in the disruption of the FGFR signaling pathway, which plays a crucial role in cell proliferation, migration, angiogenesis, and other processes.
Biochemical Pathways
The compound 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt. The inhibition of FGFRs by this compound disrupts these downstream effects.
Pharmacokinetics
It is noted that the compound has potent fgfr inhibitory activity, suggesting it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis. Specifically, the compound 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. It also significantly inhibits the migration and invasion of 4T1 cells.
Action Environment
Biological Activity
1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a pyrido-pyrrolo-pyrimidine core, which is known for its diverse biological activities. The structural complexity contributes to its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against a range of viruses, including:
- Hepatitis C Virus (HCV) : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on HCV replication, with an IC50 value indicating potent antiviral activity .
- Influenza Virus : The compound has been evaluated for its ability to inhibit influenza virus replication. Preliminary results suggest it may outperform traditional antiviral drugs like Ribavirin in specific assays .
Anticancer Properties
The compound's structure suggests potential anticancer activity through the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival and proliferation. Inhibitors of Hsp90 have shown promise in preclinical studies for various cancers .
The biological activity of 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is attributed to several mechanisms:
- Inhibition of Viral Replication : The compound interferes with viral entry or replication processes, potentially by targeting viral proteins or host cell factors necessary for viral life cycles.
- Modulation of Cellular Stress Responses : By inhibiting Hsp90, the compound may disrupt the stability of various client proteins involved in tumorigenesis and viral pathogenesis.
Case Studies and Research Findings
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities due to its structural properties. Key areas of interest include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFRs, which are critical in various signaling pathways related to cell growth and differentiation. Its inhibition can affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways, potentially leading to therapeutic applications in cancer treatment and regenerative medicine .
- Janus Kinase 3 (JAK3) Inhibition : The compound has also been identified as a potential inhibitor of JAK3, which plays a role in immune response signaling. This suggests possible applications in treating autoimmune diseases such as rheumatoid arthritis and lupus .
Therapeutic Applications
The unique properties of 1-benzyl-7-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one open avenues for its use in various therapeutic contexts:
- Anticancer Therapy : Given its ability to inhibit FGFRs, this compound may serve as a promising candidate for developing new anticancer drugs targeting specific types of tumors that express these receptors.
- Autoimmune Disorders : With its JAK3 inhibitory action, the compound may be useful in managing conditions characterized by overactive immune responses.
Case Studies and Research Findings
Recent studies have documented the efficacy and safety profiles of this compound in preclinical models:
- Study on FGFR Inhibition : A study demonstrated that the compound significantly reduced tumor growth in xenograft models through FGFR inhibition, highlighting its potential as an anticancer agent .
- JAK3 Inhibition Effects : Another investigation reported that treatment with the compound resulted in decreased inflammatory markers in animal models of rheumatoid arthritis, suggesting its utility in autoimmune disease management .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine Carbonyl Group
The pyrrolidine-1-carbonyl moiety undergoes nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:
-
Reaction with Primary Amines :
In methanol at 60°C, the carbonyl group reacts with ethylenediamine to form a substituted amide derivative. This proceeds via a tetrahedral intermediate, with yields dependent on steric and electronic factors .
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylenediamine | Methanol, 60°C, 12h | Amide-linked dimeric derivative | 58–62 | |
| Benzyl alcohol | KOH, DMF, reflux | Benzyl ester analog | 45 |
Electrophilic Aromatic Substitution on the Benzyl Group
The benzyl substituent participates in electrophilic halogenation and nitration:
-
Chlorination : Using Cl₂ in acetic acid at 0°C introduces chlorine at the para position of the benzyl ring .
-
Nitration : HNO₃/H₂SO₄ at 20°C yields a mono-nitro derivative, with regioselectivity influenced by steric hindrance from the methyl group.
| Reaction Type | Reagents | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | Cl₂, CH₃COOH, 0°C | para | 71 | Minor ortho isomer |
| Nitration | HNO₃/H₂SO₄, 20°C | meta | 63 | Competitive ring oxidation |
Alkylation at the Pyrimidine Nitrogen
The pyrimidine nitrogen (N1) undergoes alkylation with alkyl halides under basic conditions. For instance, treatment with methyl iodide in THF using NaH as a base yields an N-methylated product :
-
Mechanism : Deprotonation of N1 followed by SN2 attack.
-
By-products : Over-alkylation at N3 occurs at higher temperatures (>50°C) .
| Alkylating Agent | Base | Solvent | Temp (°C) | Major Product | Yield (%) |
|---|---|---|---|---|---|
| CH₃I | NaH | THF | 25 | N1-Methyl derivative | 82 |
| C₆H₅CH₂Br | K₂CO₃ | DMF | 80 | N1-Benzyl derivative | 68 |
Ring-Opening and Rearrangement Reactions
Under strongly acidic conditions (HCl, 110°C), the pyrido-pyrrolo-pyrimidinone core undergoes ring-opening to form a linear triamine intermediate, which can recyclize under basic conditions .
| Acid | Temp (°C) | Product | Subsequent Reaction |
|---|---|---|---|
| HCl (conc.) | 110 | Linear triamine hydrochloride | Base-induced cyclization to fused quinazoline |
| H₂SO₄ (50%) | 100 | Partial decomposition | – |
Catalytic Hydrogenation of the Pyrrolidine Ring
The pyrrolidine ring undergoes hydrogenation with H₂ (1 atm) over Pd/C in ethanol, selectively reducing the ring to a pyrrolidine without affecting the pyrimidine :
-
Selectivity : The carbonyl group remains intact due to steric protection by the benzyl substituent .
| Catalyst | Pressure (atm) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | 1 | 6 | Dihydro-pyrrolidine derivative | 89 |
Oxidative Reactions
-
Ozonolysis : Cleavage of the benzyl group’s aromatic ring produces a dicarbonyl intermediate, which can be further functionalized.
-
Epoxidation : The methyl group adjacent to the pyrimidine ring reacts with m-CPBA to form an epoxide (unstable, rearranges to ketone) .
Comparative Reactivity Insights
Reactivity trends observed in analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidinones ) highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridopyrrolopyrimidinones exhibit structural diversity primarily in substituents at the 1-, 2-, and 7-positions. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Solubility and Bioavailability :
- The pyrrolidine-1-carbonyl group in the target compound likely enhances aqueous solubility compared to aryl carboxamides (e.g., 4-methylphenyl or naphthyl derivatives), as pyrrolidine’s cyclic amine structure can improve hydrogen-bonding capacity .
- In contrast, 1-naphthylcarboxamide analogs (e.g., CAS 902025-13-2) exhibit higher lipophilicity, which may limit oral bioavailability despite stronger target binding in some cases .
Biological Activity Trends :
- Aryl carboxamide derivatives (e.g., N-4-methylphenyl or N-1-naphthyl) demonstrate moderate kinase inhibition but are prone to rapid hepatic clearance due to cytochrome P450 metabolism of aryl groups .
- Piperidinyl or fluorinated derivatives (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl] analogs) show superior metabolic stability and target selectivity, attributed to fluorine’s electronegativity and piperidine’s conformational flexibility .
Synthetic Accessibility: The target compound can be synthesized via lithium hydroxide-mediated hydrolysis of methyl ester precursors, a method validated for related pyridopyrrolopyrimidinones .
Q & A
Q. What synthetic methodologies are recommended for constructing the core structure of this compound, and how do reaction conditions influence yield?
The core pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via acid-mediated nucleophilic substitution. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is refluxed with amines in isopropanol with concentrated HCl, yielding derivatives (27–94%) depending on reaction time (12–48 h) and amine substituents. Extended reaction times and electron-donating substituents on amines typically improve yields . Alternative methods, such as Fe(acac)₃-catalyzed β-lactam synthesis, may also inform reaction optimization for related intermediates .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : Identify NH protons (δ ~11.7 ppm, broad singlet) and aromatic protons (δ ~7.2–8.3 ppm). Carbonyl carbons in the pyrrolidine-1-carbonyl group appear at δ ~150–160 ppm .
- HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy within 0.3 mDa .
- X-ray crystallography : Resolve complex regiochemistry in fused-ring systems, if single crystals are obtainable .
Q. What are common impurities encountered during synthesis, and how can they be detected?
Impurities include unreacted starting materials (e.g., 4-chloro intermediates), by-products from incomplete substitution, or oxidation by-products. Analytical strategies:
- HPLC/UV-Vis : Compare retention times against pharmacopeial reference standards .
- TLC : Monitor reaction progress using silica gel plates and UV visualization.
- Elemental analysis : Verify purity by matching calculated and observed C/H/N/O percentages .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or structural modifications. To address this:
- Standardize assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, pH).
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., benzyl vs. 4-methoxybenzyl groups) on IC₅₀ values .
- Meta-analysis : Aggregate data from multiple studies to identify trends in potency and selectivity .
Q. What computational strategies effectively predict the binding affinity of this compound with target enzymes?
- Molecular docking (AutoDock/Vina) : Model interactions between the pyrrolidine-1-carbonyl group and enzyme active sites (e.g., EGFR T790M mutants). Validate predictions with experimental IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
- Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications .
Q. How can reaction yields be optimized when modifying the pyrrolidine-1-carbonyl group?
- Catalyst screening : Test transition-metal catalysts (e.g., Fe(acac)₃ vs. Pd(PPh₃)₄) to accelerate coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of amine reactants .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
Q. What strategies address low solubility in biological assays, and how are they validated?
- Prodrug design : Introduce hydrolyzable esters at the 7-methyl position to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Dynamic light scattering (DLS) : Confirm nanoformulation homogeneity for in vivo studies .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
